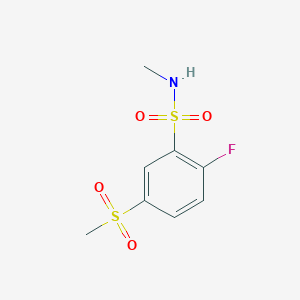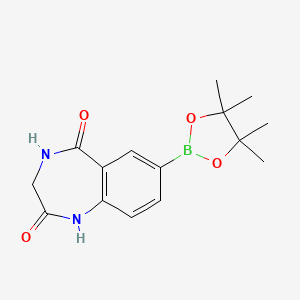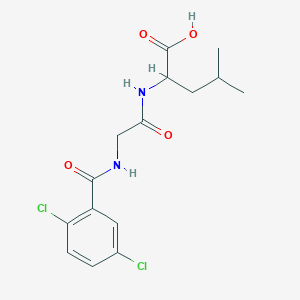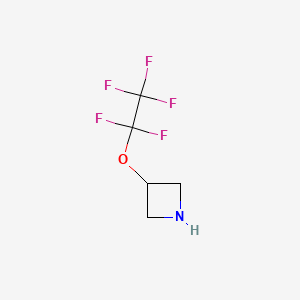
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The triazole ring is substituted at the 5-position with a 1,3-dimethyl group and at the 2-position with a 4-methylaniline group
Méthodes De Préparation
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can be achieved through a multi-step process. One common method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach allows for the efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, including the target compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process .
Analyse Des Réactions Chimiques
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding triazole N-oxides, while reduction can yield the corresponding amines .
Applications De Recherche Scientifique
In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound has shown promise as an antifungal and antibacterial agent, making it a potential candidate for the development of new antimicrobial drugs . In materials science, it has been explored for its use in the synthesis of novel polymers and as a building block for the construction of advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, this compound is believed to inhibit the activity of certain enzymes, such as aromatase, which plays a crucial role in the biosynthesis of estrogens . By inhibiting aromatase, the compound can reduce the levels of estrogen in the body, thereby slowing down the growth of estrogen-dependent cancer cells . Additionally, its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death .
Comparaison Avec Des Composés Similaires
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can be compared with other similar compounds, such as 1,3,5-trisubstituted 1,2,4-triazoles. These compounds share the same triazole core but differ in the nature and position of their substituents . For example, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones are similar compounds that have been studied for their anticancer and antimicrobial activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-7-4-5-10(12)9(6-7)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |
Clé InChI |
MJHUBVITLGKVGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)C2=NC(=NN2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)


![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)



